4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid
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Overview
Description
4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid is an organic compound characterized by the presence of bromine atoms and a sulfanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-bromothiophenol as the primary starting materials.
Formation of Intermediate: A condensation reaction between 4-bromobenzaldehyde and 4-bromothiophenol in the presence of a base such as sodium hydroxide forms an intermediate compound.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the oxo group.
Acidification: The final step involves acidification of the reaction mixture to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and pH is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding. It can be used in assays to investigate the activity of enzymes and other proteins.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of bromine atoms and the sulfanyl group can enhance the biological activity of these derivatives, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and sulfanyl group can form strong interactions with these targets, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid
- 4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid
- 4-(4-Bromophenyl)-2-[(4-nitrophenyl)sulfanyl]-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The dual bromine substitution can enhance its ability to participate in halogen bonding and other non-covalent interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-bromophenyl)sulfanyl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O3S/c17-11-3-1-10(2-4-11)14(19)9-15(16(20)21)22-13-7-5-12(18)6-8-13/h1-8,15H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMQCJXTXNQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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